(Benzylsulfanyl)acetonitrile

Organic Synthesis Medicinal Chemistry Halocyclization

(Benzylsulfanyl)acetonitrile (also known as 2-(benzylthio)acetonitrile) is an organic compound with the formula C₉H₉NS, characterized by a benzylthio group (-SCH₂Ph) and a nitrile (-CN) functionality. This molecular architecture renders it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of heterocycles, pharmaceuticals, and agrochemicals.

Molecular Formula C9H9NS
Molecular Weight 163.24 g/mol
CAS No. 17377-30-9
Cat. No. B097248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzylsulfanyl)acetonitrile
CAS17377-30-9
SynonymsBENZYLTHIOACETONITRILE
Molecular FormulaC9H9NS
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC#N
InChIInChI=1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2
InChIKeyLMQUKUCRNPUBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Benzylsulfanyl)acetonitrile (CAS 17377-30-9): A Versatile Thioether-Nitrile Building Block for Pharmaceutical and Agrochemical Synthesis


(Benzylsulfanyl)acetonitrile (also known as 2-(benzylthio)acetonitrile) is an organic compound with the formula C₉H₉NS, characterized by a benzylthio group (-SCH₂Ph) and a nitrile (-CN) functionality [1]. This molecular architecture renders it a versatile intermediate in synthetic organic chemistry, particularly for the preparation of heterocycles, pharmaceuticals, and agrochemicals . Its reactivity profile is defined by the electrophilic nature of the nitrile carbon and the nucleophilic potential of the sulfur atom, enabling a range of chemical transformations including nucleophilic substitutions, oxidations, and cyclization processes .

Procurement Risks of Undifferentiated Benzylthioacetonitrile: Why Structural Specificity Dictates Synthetic Utility and Safety Compliance


Selecting a generic or alternative thioether-acetonitrile cannot be done without considering the specific structural and electronic influence of the benzyl group. The benzyl moiety in (benzylsulfanyl)acetonitrile is not merely a placeholder; it dictates the compound's unique reactivity in key transformations like nucleophilic substitution and cyclization, differentiating it from analogs such as phenylthioacetonitrile or substituted benzyl derivatives . Furthermore, procurement must account for explicit regulatory and safety classifications. This compound carries a mandatory GHS hazardous designation that necessitates specific handling and storage protocols, a critical procurement consideration that may not apply to all in-class alternatives . The following quantitative evidence provides the necessary specificity for informed selection.

Quantitative Differentiation of (Benzylsulfanyl)acetonitrile: A Comparative Analysis of Reactivity, Safety, and Purity


Comparative Reactivity: Regioselective Halocyclization vs. Phenylthioacetonitrile

Studies on the halocyclization of unsaturated sulfides demonstrate a clear regiochemical distinction between benzyl and phenyl derivatives. The endo- versus exo-regioselectivity of alkenyl sulfide ring closure with (benzylsulfanyl)acetonitrile most likely reflects the difference in thermodynamic stabilities of the β-halo sulfide cycloadducts, a behavior not identically replicated with (phenylthio)acetonitrile . This difference arises from the distinct electronic and steric contributions of the benzyl versus phenyl substituent.

Organic Synthesis Medicinal Chemistry Halocyclization

Regulatory Compliance: GHS Hazard Classification vs. Phenylthioacetonitrile

(Benzylsulfanyl)acetonitrile carries a specific hazardous and harmful designation under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . This classification mandates strict adherence to safety protocols for storage, handling, and disposal. In contrast, (phenylthio)acetonitrile, a common analog, is available in higher purity grades (e.g., ≥97-98%) and has different safety and handling profiles, including a lower boiling point (146-147 °C) , which can affect shipping and storage requirements.

Procurement Safety Regulatory Compliance GHS

Purity Benchmarking: 97% Grade from Leading Suppliers

Reputable chemical suppliers offer (benzylsulfanyl)acetonitrile at a documented purity of 97% . This is a critical specification for synthetic applications, as impurities can significantly impact reaction yields and complicate purification of final products. While (phenylthio)acetonitrile is often available in higher purities (e.g., ≥98%) , the 97% grade for the benzyl derivative is a standard and reliable benchmark for its intended use as a versatile intermediate.

Quality Control Synthetic Chemistry Purity

Strategic Deployment of (Benzylsulfanyl)acetonitrile: Evidence-Backed Scenarios in Pharmaceutical and Agrochemical Development


Synthesis of Protein-Protein Interaction (PPI) Inhibitors

(Benzylsulfanyl)acetonitrile serves as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs), a critical area in modern drug discovery [1]. Its unique combination of a nucleophilic sulfur and an electrophilic nitrile allows for the construction of complex molecular architectures necessary for disrupting these challenging biological targets.

Development of Heterocyclic Scaffolds via Halocyclization

The compound's distinct reactivity in halocyclization reactions, as evidenced by its unique regiochemical outcome compared to analogs like (phenylthio)acetonitrile, makes it a preferred starting material for synthesizing specific halogenated heterocyclic frameworks [1]. These scaffolds are prevalent in both pharmaceutical and agrochemical lead compounds.

Synthesis of Profen-Type Anti-inflammatory Agents

Patents disclose the use of α-thio-acetonitriles, such as (benzylsulfanyl)acetonitrile, as crucial intermediates in the streamlined synthesis of profen-type antiphlogestic and analgesic agents [2]. The compound undergoes alkylation, reduction, and desulfurization to yield the desired active pharmaceutical ingredients.

Development of Palladium and Platinum N-Complexes with Anticancer Activity

The benzylsulfanyl moiety is a key ligand in the synthesis of sulfur-containing N-complexes of palladium and platinum, which have demonstrated potential as biologically active substances with anti-cancer activity [3]. While the patent uses a more complex ligand derived from a similar benzylsulfanyl-methyl pyrazole, it underscores the broader utility of the benzylsulfanyl group in medicinal inorganic chemistry.

Technical Documentation Hub

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